molecular formula C14H18FNO4S B2423016 (1R,4R)-4-[(4-FLUOROBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID CAS No. 744248-54-2

(1R,4R)-4-[(4-FLUOROBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID

Cat. No.: B2423016
CAS No.: 744248-54-2
M. Wt: 315.36
InChI Key: AISZJTPLQRGKDX-XYPYZODXSA-N
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Scientific Research Applications

WAY-606801 has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 4-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic Acid is not provided in the search results, similar compounds have been found to act as succinate dehydrogenase inhibitors . These inhibitors are often used as fungicides and work by disrupting the citric acid cycle in fungi .

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-606801 typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of WAY-606801 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing efficient purification methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

WAY-606801 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-606801 is unique due to its specific antagonistic activity towards neuropeptide Y5 receptors, making it a valuable tool in research focused on appetite regulation and metabolic disorders. Its distinct chemical structure also provides unique interaction profiles compared to other neuropeptide Y receptor antagonists .

Properties

IUPAC Name

4-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h5-8,10-11,16H,1-4,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZJTPLQRGKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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